molecular formula C15H18N2OS B6131035 2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone

2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone

Cat. No.: B6131035
M. Wt: 274.4 g/mol
InChI Key: QOZQWKQXLVHPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical abbreviation, MPTP, and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of MPTP involves its conversion to MPP+, a toxic metabolite that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPTP has been shown to cause selective destruction of dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and primates. This has led to the development of animal models of Parkinson's disease, which have been used extensively in research to study the disease and test potential therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPTP in lab experiments is that it allows researchers to create animal models of Parkinson's disease that closely mimic the human disease. This allows for the testing of potential therapies in a controlled environment. However, one of the limitations of using MPTP is that it is a neurotoxin that can cause significant harm to the animals used in research. Therefore, it is important to use this compound with caution and follow ethical guidelines.

Future Directions

There are several future directions for research on MPTP. One area of interest is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is the development of new therapies that can prevent the selective destruction of dopaminergic neurons in the substantia nigra. Additionally, there is ongoing research on the use of MPTP in the study of other neurodegenerative diseases, such as Alzheimer's disease.

Synthesis Methods

The synthesis of 2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone involves the reaction of 3-methylbenzyl chloride with potassium thioacetate to form 3-methylbenzylthioacetate. This compound is then reacted with ethyl 6-bromo-2-oxo-4-propyl-1,2-dihydropyrimidine-5-carboxylate to produce the final product, MPTP.

Scientific Research Applications

MPTP has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the most significant areas of research is its potential use in the treatment of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and primates. This has led to the development of animal models of Parkinson's disease, which have been used extensively in research to study the disease and test potential therapies.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-3-5-13-9-14(18)17-15(16-13)19-10-12-7-4-6-11(2)8-12/h4,6-9H,3,5,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZQWKQXLVHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.